molecular formula C20H22BrN3 B10878597 3-{[4-(3-bromobenzyl)piperazin-1-yl]methyl}-1H-indole

3-{[4-(3-bromobenzyl)piperazin-1-yl]methyl}-1H-indole

Cat. No.: B10878597
M. Wt: 384.3 g/mol
InChI Key: QTXIZVKOWHIBHE-UHFFFAOYSA-N
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Description

3-{[4-(3-BROMOBENZYL)PIPERAZINO]METHYL}-1H-INDOLE is a complex organic compound that features an indole core structure substituted with a piperazine ring and a bromobenzyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(3-BROMOBENZYL)PIPERAZINO]METHYL}-1H-INDOLE typically involves multiple steps, starting with the preparation of the indole core. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring.

Next, the piperazine ring is introduced through a nucleophilic substitution reaction. This involves reacting the indole derivative with a piperazine compound in the presence of a suitable base, such as sodium hydride or potassium carbonate, to facilitate the substitution.

Finally, the bromobenzyl group is attached via a nucleophilic aromatic substitution reaction. This step typically requires the use of a bromobenzyl halide and a strong base, such as sodium hydride, to achieve the desired substitution on the piperazine ring.

Industrial Production Methods

Industrial production of 3-{[4-(3-BROMOBENZYL)PIPERAZINO]METHYL}-1H-INDOLE may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(3-BROMOBENZYL)PIPERAZINO]METHYL}-1H-INDOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or aromatic rings.

    Substitution: Nucleophilic substitution reactions can be carried out using strong bases to replace specific substituents on the indole or piperazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may result in fully saturated rings.

Scientific Research Applications

3-{[4-(3-BROMOBENZYL)PIPERAZINO]METHYL}-1H-INDOLE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[4-(3-BROMOBENZYL)PIPERAZINO]METHYL}-1H-INDOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[4-(3-CHLOROBENZYL)PIPERAZINO]METHYL}-1H-INDOLE
  • 3-{[4-(3-FLUOROBENZYL)PIPERAZINO]METHYL}-1H-INDOLE
  • 3-{[4-(3-METHYLBENZYL)PIPERAZINO]METHYL}-1H-INDOLE

Uniqueness

3-{[4-(3-BROMOBENZYL)PIPERAZINO]METHYL}-1H-INDOLE is unique due to the presence of the bromobenzyl group, which can influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding and other interactions, potentially enhancing the compound’s binding affinity and specificity for certain molecular targets.

Properties

Molecular Formula

C20H22BrN3

Molecular Weight

384.3 g/mol

IUPAC Name

3-[[4-[(3-bromophenyl)methyl]piperazin-1-yl]methyl]-1H-indole

InChI

InChI=1S/C20H22BrN3/c21-18-5-3-4-16(12-18)14-23-8-10-24(11-9-23)15-17-13-22-20-7-2-1-6-19(17)20/h1-7,12-13,22H,8-11,14-15H2

InChI Key

QTXIZVKOWHIBHE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)Br)CC3=CNC4=CC=CC=C43

Origin of Product

United States

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